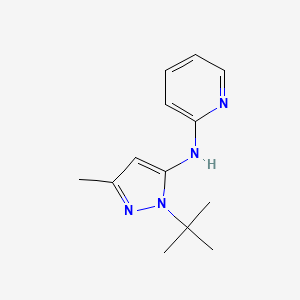
N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrazole and pyridine moieties in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine typically involves the reaction of 2-aminopyridine with tert-butyl-3-methyl-1H-pyrazole-5-carboxylate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: TBHP in the presence of iodine (I2) as a catalyst.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in DMF.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and exhibit similar chemical reactivity.
Uniqueness
N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine is unique due to the presence of both tert-butyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct pharmacological profiles and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H18N4 |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-(2-tert-butyl-5-methylpyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H18N4/c1-10-9-12(17(16-10)13(2,3)4)15-11-7-5-6-8-14-11/h5-9H,1-4H3,(H,14,15) |
Clé InChI |
UPIIYBITBXJDEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)NC2=CC=CC=N2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Methylthiophen-3-yl)methoxy]azetidine](/img/structure/B13083937.png)
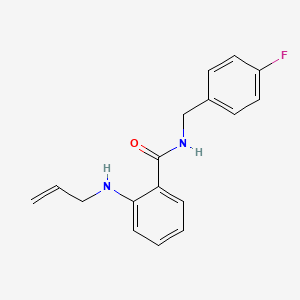

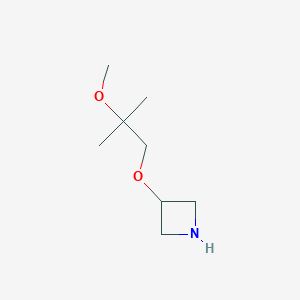
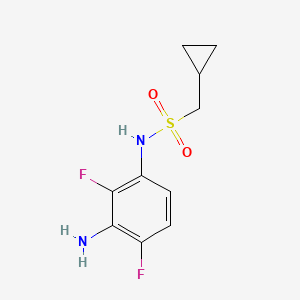

![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
![tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13083977.png)
![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)
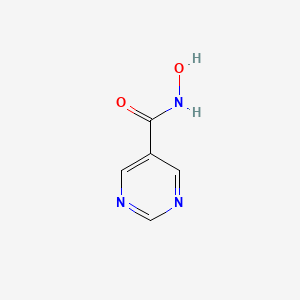
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)
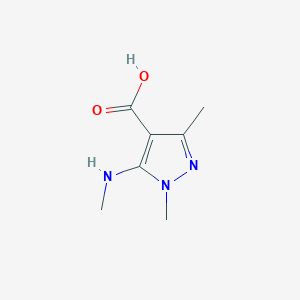
![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)
